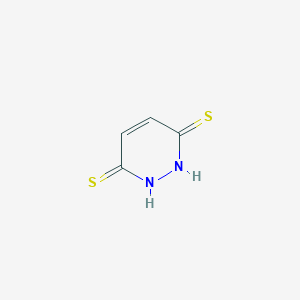

3,6-dimercaptopyridazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,2-dihydropyridazine-3,6-dithione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N2S2/c7-3-1-2-4(8)6-5-3/h1-2H,(H,5,7)(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIMHRGIRRYUIW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=S)NNC1=S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40396737 | |

| Record name | 1,2-dihydropyridazine-3,6-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445-58-5 | |

| Record name | 6-Mercapto-3(2H)-pyridazinethione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445-58-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,2-dihydropyridazine-3,6-dithione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40396737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Navigating the Dynamic Landscape of 3,6-Dimercaptopyridazine: A Technical Guide to Tautomerism and Stability for Drug Development Professionals

Abstract

3,6-Dimercaptopyridazine is a heterocyclic compound of significant interest in medicinal chemistry, primarily owing to its versatile chemical reactivity and potential as a scaffold in drug design. A critical, yet often overlooked, aspect of its chemistry is the phenomenon of tautomerism, which dictates its structural, electronic, and, consequently, biological properties. This in-depth technical guide provides a comprehensive exploration of the tautomeric landscape of this compound, focusing on the delicate equilibrium between its dithione, thione-thiol, and dithiol forms. We will delve into the factors governing the stability of these tautomers, including solvent effects and pH, and present the experimental and computational methodologies employed for their characterization. Furthermore, this guide will illuminate the profound implications of tautomerism on the biological activity of pyridazine derivatives, offering valuable insights for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutics.

The Tautomeric Triad of this compound

This compound can exist in three primary tautomeric forms, which are in a dynamic equilibrium. The position of this equilibrium is a crucial determinant of the molecule's chemical behavior.

-

Dithione Form: 1,2-dihydropyridazine-3,6-dithione

-

Thione-Thiol Form: 6-mercaptopyridazin-3(2H)-thione

-

Dithiol Form: Pyridazine-3,6-dithiol

Computational and experimental evidence strongly suggests that the thione-thiol form is the most stable and predominant tautomer in both the gas phase and in aqueous solution.[1][2] Quantum chemical calculations have shown the thione-thiol tautomer to be more stable than the dithiol and dithione forms by approximately 13.5 kJ/mol and 39.6 kJ/mol, respectively.[2] This inherent stability can be attributed to a combination of factors including amide-like resonance in the thione-thiol structure.

Diagram of Tautomeric Equilibrium

Caption: Tautomeric forms of this compound.

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is typically achieved through a two-step process starting from maleic anhydride. The initial step involves the formation of 3,6-dihydroxypyridazine, which is subsequently converted to the desired product.

Synthesis of 3,6-Dichloropyridazine (Precursor)

A common and efficient precursor for the synthesis of this compound is 3,6-dichloropyridazine. This intermediate can be synthesized from 3,6-dihydroxypyridazine.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.

-

Charge Reactants: To the flask, add 3,6-dihydroxypyridazine (1 mole equivalent).[3]

-

Add Chlorinating Agent: Slowly and cautiously add phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃ (3-5 mole equivalents) to the flask.[3][4] This reaction is exothermic and should be performed with cooling.

-

Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours.[3]

-

Work-up: After cooling to room temperature, the excess POCl₃ is removed by distillation under reduced pressure. The residue is then carefully poured onto crushed ice.

-

Neutralization: The acidic aqueous solution is neutralized with a base, such as sodium bicarbonate or ammonium hydroxide, until a precipitate forms.[3]

-

Isolation and Purification: The crude 3,6-dichloropyridazine is collected by filtration, washed with cold water, and can be purified by recrystallization from a suitable solvent like ethanol or by column chromatography.

Diagram of Synthesis Workflow

Caption: Synthetic route to this compound.

Synthesis of this compound from 3,6-Dichloropyridazine

Experimental Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 3,6-dichloropyridazine (1 mole equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Nucleophilic Substitution: Add a solution of sodium hydrosulfide (NaSH) (at least 2 mole equivalents) in water or ethanol to the flask.

-

Reaction Conditions: Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture and acidify it with a mineral acid (e.g., HCl) to precipitate the product.

-

Isolation and Purification: The crude this compound is collected by filtration, washed with water, and can be purified by recrystallization.

Factors Influencing Tautomeric Stability

The predominance of a particular tautomer is not fixed and can be influenced by several environmental factors. Understanding these influences is paramount for controlling the compound's properties in various applications.

Solvent Effects

pH Dependence

The pH of the medium has a profound effect on the tautomeric equilibrium, as the molecule can be protonated or deprotonated. In acidic conditions, protonation of the ring nitrogens can occur, which may favor the dithiol form by increasing the aromaticity of the ring. Conversely, in basic conditions, deprotonation of the thiol and/or N-H groups will lead to the formation of anionic species, which can alter the electronic distribution and shift the equilibrium.

Spectroscopic and Structural Characterization

A combination of spectroscopic and analytical techniques is essential for the unambiguous identification and characterization of the tautomeric forms of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the tautomeric structure in solution. The chemical shifts of the protons and carbons are highly sensitive to the electronic environment, allowing for the differentiation between the thione and thiol forms.

-

¹H NMR: The presence of an S-H proton signal (typically in the range of 3-5 ppm, but can be broader and exchangeable) is indicative of the thiol or thione-thiol form. The N-H proton of the thione-thiol form would appear further downfield and would also be exchangeable. The aromatic protons on the pyridazine ring will also exhibit distinct chemical shifts depending on the tautomeric form.

-

¹³C NMR: The carbon atom of a C=S (thione) group typically resonates at a significantly downfield chemical shift (around 180-200 ppm) compared to a C-S (thiol) carbon. This difference provides a clear diagnostic marker for identifying the predominant tautomer.

Table 1: Representative NMR Data for Pyridazine-Thione/Thiol Derivatives

| Tautomeric Form | Functional Group | Representative ¹³C Chemical Shift (ppm) |

| Thione | C=S | ~185 |

| Thiol | C-SH | ~150 |

Note: These are representative values and can vary based on the specific molecular structure and solvent.

UV-Visible Spectroscopy

UV-Vis spectroscopy is a valuable technique for studying tautomeric equilibria, as the different tautomers will have distinct electronic transitions and, therefore, different absorption spectra. The π → π* and n → π* transitions of the thione group in the thione-thiol tautomer will give rise to characteristic absorption bands that differ from those of the dithiol form.[6] Studies on similar compounds have shown that the thione form typically exhibits absorption bands at longer wavelengths compared to the thiol form.[6] Furthermore, UV-induced irradiation can be used to interconvert tautomers, allowing for the spectral characterization of less stable forms.[2] For instance, irradiation of the stable thione-thiol form of this compound with UV light (λ > 335 nm) leads to its conversion to the dithiol tautomer.[2]

X-ray Crystallography

Implications for Drug Discovery and Development

The tautomeric state of a drug molecule is a critical parameter that can significantly influence its pharmacological profile.[3]

-

Pharmacodynamics: Different tautomers can exhibit distinct three-dimensional shapes and hydrogen bonding patterns, leading to different binding affinities for a biological target. The predominant tautomer under physiological conditions may not be the one that is biologically active.

-

Pharmacokinetics: Tautomerism can affect a drug's absorption, distribution, metabolism, and excretion (ADME) properties. For instance, the lipophilicity of a molecule, a key factor in its ability to cross cell membranes, can vary significantly between tautomers. The more polar thione-thiol form of this compound would be expected to have different solubility and membrane permeability characteristics compared to the less polar dithiol form.

Pyridazine derivatives have shown a wide range of biological activities, including antimicrobial and anticancer properties.[5] The thione and thiol groups are known to be important pharmacophores that can interact with biological targets. Therefore, understanding and controlling the tautomeric equilibrium of this compound and its derivatives is a key strategy in the design of new and effective therapeutic agents.

Conclusion and Future Perspectives

The tautomerism of this compound is a complex phenomenon with significant implications for its chemical and biological properties. The thione-thiol form is generally the most stable tautomer, but its equilibrium with the dithiol and dithione forms can be influenced by the surrounding environment. A thorough understanding of this dynamic interplay is essential for researchers in the field of drug discovery and development.

Future research should focus on obtaining more quantitative data on the tautomeric equilibria in various solvents and at different pH values. The synthesis and isolation of "locked" derivatives, where the tautomerism is prevented by substitution, would be invaluable for definitively assigning the biological activity to a specific tautomer. Furthermore, high-resolution crystal structures of this compound and its derivatives are needed to fully understand the solid-state packing and intermolecular interactions that govern their stability. By leveraging this fundamental knowledge, the scientific community can better harness the therapeutic potential of this versatile heterocyclic scaffold.

References

- CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google P

- CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google P

- Sherif, M. H., Ahmed, G. A., Elbahnasawy, A. A., & Helal, E. O. (2010). CHEMICAL STUDIES ON 3,6-DICHLOROPYRIDAZINE. Journal of American Science, 6(11), 570-574. (URL: not available)

-

Chemical Studies on 3,6-Dichloropyridazine (Part 2) - ResearchGate. (URL: [Link])

- CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google P

-

3,6-Dichloropyridazine | C4H2Cl2N2 | CID 67331 - PubChem. (URL: [Link])

-

Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). (URL: [Link])

-

UV-induced hydrogen-atom transfer in 3,6-dithiopyridazine and in model compounds 2-thiopyridine and 3-thiopyridazine - PubMed. (URL: [Link])

-

Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines - Canadian Science Publishing. (URL: [Link])

-

X-ray molecular structure of 3a (CCDC 1913907) with side (left) and top... - ResearchGate. (URL: [Link])

-

A Theoretical Study of Solvent Effects on Tautomerism and Electronic Absorption Spectra of 3-hydroxy-2-mercaptopyridine and 2,3-dihydroxypyridine - PubMed. (URL: [Link])

-

Synthesis and Antimicrobial Activity of Some Pyridinium Salts - PMC. (URL: [Link])

-

Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - MDPI. (URL: [Link])

-

Synthesis, Anticancer Activity, and Apoptosis Induction of Novel 3,6-Diazaphenothiazines. (URL: [Link])

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones - MDPI. (URL: [Link])

-

X-ray crystallographic structures of compounds 3a–3d: (a) 3a (CCDC... - ResearchGate. (URL: [Link])

-

Utility of Pyrimidine Thione Derivatives in the Synthesis of Biologically Active Heterocyclic Compounds - Taylor & Francis. (URL: [Link])

-

Synthesis and anticancer activities of new 3-allylthio-6-(mono or disubstituted)aminopyridazines - PubMed. (URL: [Link])

-

Interplay between conformational and solvent effects in UV-visible absorption spectra: curcumin tautomers as a case study - RSC Publishing. (URL: [Link] curcumin)

-

Solvent Influence on Absorption Spectra and Tautomeric Equilibria of Symmetric Azomethine‐Functionalized Derivatives: Structural Elucidation and Computational Studies - PubMed Central. (URL: [Link])

-

Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives - PubMed. (URL: [Link])

-

Antibacterial evaluation and molecular properties of pyrazolo[3,4-b] pyridines and thieno[2,3-b]pyridines - Journal of Applied Pharmaceutical Science. (URL: [Link])

- Basic 1H- and 13C-NMR Spectroscopy. (URL: not available)

-

Activity of a Novel Anti-Inflammatory Agent F-3,6′-dithiopomalidomide as a Treatment for Traumatic Brain Injury - MDPI. (URL: [Link])

-

Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo. (URL: [Link])

-

Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (URL: [Link])

-

Thione–thiol tautomerism and stability of 2- and 4-mercaptopyridines and 2-mercaptopyrimidines - ResearchGate. (URL: [Link])

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark - Preprints.org. (URL: [Link])

-

X‐ray crystal structures of 3a. (CCDC 2011021) and 3q. (CCDC 2011022)... | Download Scientific Diagram - ResearchGate. (URL: [Link])

-

Biological Applications of Thiourea Derivatives: Detailed Review - MDPI. (URL: [Link])

-

1 H and 13 C NMR chemical shifts of thiones and their selenocyanomercury(II) complexes in DMSO-d 6 - ResearchGate. (URL: [Link])

-

Activity of a Novel Anti-Inflammatory Agent F-3,6'-dithiopomalidomide as a Treatment for Traumatic Brain Injury - PubMed. (URL: [Link])

-

1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o - CORE. (URL: [Link])

-

The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)- 2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method - JOCPR. (URL: [Link])

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 4. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

- 6. jocpr.com [jocpr.com]

An In-depth Technical Guide to the Solubility of 3,6-Dimercaptopyridazine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of efficient drug development and manufacturing. 3,6-Dimercaptopyridazine is a nitrogen-containing heterocyclic compound of significant interest due to its role as a versatile building block in the synthesis of novel therapeutic agents. This guide provides a comprehensive analysis of the solubility of this compound, delving into its governing physicochemical properties, the critical role of tautomerism, and the profound impact of pH. Due to the scarcity of public quantitative data, this document establishes a framework for solubility assessment by presenting a robust, self-validating experimental protocol for reliable and reproducible solubility determination.

Introduction: The Strategic Importance of this compound

Nitrogen-containing heterocycles are fundamental scaffolds in medicinal chemistry, forming the core of numerous essential biomolecules and approved pharmaceuticals.[1] this compound, and its precursor 3,6-dichloropyridazine, are key intermediates in the synthesis of a wide range of biologically active compounds.[2] Derivatives have shown potential across various therapeutic areas, including the development of antimicrobial and antitumor agents.[3][4]

A thorough understanding of the solubility of this compound is paramount for several critical stages of drug development:

-

Reaction Kinetics and Optimization: Controlling the concentration of reactants in solution is essential for optimizing reaction yields and minimizing impurities.

-

Purification and Crystallization: Solubility data guides the selection of appropriate solvent systems for isolating the compound with high purity.

-

Formulation Development: For direct applications, solubility in various pharmaceutical solvents and buffers determines the feasibility of different dosage forms.

-

Predictive Modeling: Accurate solubility data is crucial for building computational models that can predict the behavior of more complex derivatives, accelerating the drug discovery process.[5]

Physicochemical Properties Governing Solubility

The solubility of a compound is intrinsically linked to its molecular structure. For this compound, several features are critical: the pyridazine ring, the two mercapto (-SH) groups, and the phenomenon of tautomerism.

The Role of the Pyridazine Core

The pyridazine ring, with its two adjacent nitrogen atoms, introduces polarity and the capacity for hydrogen bonding. This core structure contributes to a general affinity for polar solvents.

Thiol-Thione Tautomerism: A Critical Consideration

A pivotal aspect of this compound's chemistry is its existence in a tautomeric equilibrium between the dithiol form and various thione forms. Tautomers are structural isomers that readily interconvert, and this process can significantly alter a molecule's properties, including solubility, which has a major impact on drug discovery.[6][7]

Studies involving UV spectra and ionization constants have revealed that in aqueous solutions, this compound predominantly exists as the 3-mercaptopyridazine-6-thione tautomer.[8] This shift from a dithiol to a thione-thiol structure changes the hydrogen bonding capabilities and overall polarity of the molecule, directly influencing its interaction with solvent molecules.

Caption: Tautomeric equilibrium of this compound.

Acidity and pH-Dependent Solubility

The protons of the mercapto (-SH) groups are acidic. This is the primary reason for the compound's noted solubility in alkaline solutions. In the presence of a base (e.g., NaOH, KOH), the thiol groups are deprotonated to form thiolate anions (-S⁻).

The formation of these charged species drastically increases the polarity of the molecule and its capacity for strong ion-dipole interactions with polar solvents like water. This pH-dependent behavior is a critical lever for controlling solubility in aqueous systems.

Solubility Profile of this compound

While specific quantitative data for this compound is not widely published, a qualitative profile can be constructed based on its chemical nature and data from analogous compounds.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Aqueous (Alkaline) | Dilute NaOH, KOH | High | The acidic thiol protons are deprotonated to form highly polar thiolate salts, leading to strong ion-dipole interactions with water.[9] |

| Aqueous (Neutral) | Water | Low to Insoluble | In its neutral tautomeric forms, the molecule has limited ability to form hydrogen bonds with water compared to its ionized form. Structurally similar 3,6-dichloropyridazine is insoluble in water. |

| Aqueous (Acidic) | Dilute HCl, H₂SO₄ | Low to Insoluble | The thiol groups remain protonated, and the basicity of the pyridazine nitrogens is generally low, limiting the formation of soluble salts. |

| Polar Aprotic | DMSO, DMF | Moderate to High | These solvents are strong hydrogen bond acceptors and can effectively solvate the molecule. Derivatives like 6-phenylpyridazin-3(2H)-one are freely soluble in DMSO.[10] |

| Polar Protic | Methanol, Ethanol | Low to Moderate | Capable of hydrogen bonding, but likely less effective than polar aprotic solvents for this specific structure. Solubility is expected to increase with temperature. |

| Non-Polar | Hexane, Toluene | Insoluble | The significant polarity mismatch between the polar solute and non-polar solvent prevents effective solvation ("like dissolves like" principle). |

| Chlorinated | Chloroform, DCM | Low to Insoluble | While some pyridazine derivatives show solubility in chloroform, the presence of two mercapto groups likely reduces compatibility with these less polar solvents. |

Standardized Protocol for Experimental Solubility Determination

To address the lack of public data, a robust and self-validating experimental protocol is essential. The isothermal equilibrium (shake-flask) method, followed by a suitable analytical technique like High-Performance Liquid Chromatography (HPLC), is the gold standard for generating reliable solubility data.[3]

Experimental Objective

To determine the equilibrium solubility of this compound in a selected solvent at a specific, controlled temperature.

Materials and Equipment

-

This compound (high purity)

-

Solvent of interest (HPLC grade)

-

Scintillation vials or flasks with screw caps

-

Thermostatically controlled shaker/incubator

-

Syringe filters (e.g., 0.22 µm PTFE or nylon)

-

Analytical balance

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Step-by-Step Methodology

-

Preparation: Add an excess amount of solid this compound to a vial. The key is to ensure that undissolved solid remains at the end of the experiment, confirming that equilibrium has been reached.

-

Causality Insight: Using an excess of solid ensures that the solution becomes saturated, which is the definition of equilibrium solubility.

-

-

Solvent Addition: Accurately add a known volume or mass of the chosen solvent to the vial.

-

Equilibration: Tightly cap the vials and place them in a shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the mixture for a predetermined period (e.g., 24-48 hours).

-

Causality Insight: Continuous agitation maximizes the surface area of the solid exposed to the solvent, accelerating the dissolution process. A long equilibration time is necessary to ensure the system reaches a true thermodynamic equilibrium. A preliminary time-to-equilibrium study is recommended.

-

-

Phase Separation: After equilibration, allow the vials to stand undisturbed in the incubator for a sufficient time (e.g., 2-4 hours) to let the excess solid settle.

-

Trustworthiness Check: Visual inspection for a clear supernatant and a stable amount of solid sediment is a crucial self-validating step.

-

-

Sample Extraction: Carefully withdraw a sample from the clear supernatant. Immediately filter the sample using a syringe filter into an HPLC vial.

-

Causality Insight: Filtration is critical to remove any microscopic undissolved particles that would otherwise lead to an overestimation of solubility. The filter material should be chemically compatible with the solvent.

-

-

Dilution (if necessary): If the concentration is expected to be high, accurately dilute the filtered sample with the mobile phase to fall within the linear range of the calibration curve.

-

Quantification by HPLC: Analyze the sample using a validated HPLC method. Determine the concentration of this compound by comparing the peak area to a pre-established calibration curve.

-

Calculation: Calculate the solubility in the desired units (e.g., mg/mL, mol/L) by accounting for any dilution factors.

Caption: Isothermal Equilibrium (Shake-Flask) Method Workflow.

Conclusion and Future Outlook

The solubility of this compound is a complex interplay of its polar pyridazine core, its capacity for tautomerism, and the acidic nature of its mercapto groups. While it exhibits poor solubility in neutral aqueous and non-polar organic solvents, its solubility is significantly enhanced in alkaline solutions and polar aprotic solvents like DMSO. The pronounced pH-dependency offers a valuable tool for controlling its solubility in process chemistry and formulation.

Given the absence of comprehensive public data, the experimental framework provided in this guide is crucial for any researcher or drug development professional working with this important intermediate. The generation of precise, in-house solubility data will not only de-risk development projects but also enable more accurate predictive modeling for next-generation pyridazine-based therapeutics.

References

- Zhang, T., Shi, Y., & Zhang, J. (2020). 4-Amino-3,6-dichloropyridazine Solubility Measurement and Correlation in Seven Pure Organic Solvents from (278.15 to 333.15) K. Journal of Chemical & Engineering Data.

-

PubChem. (n.d.). 3,6-Dichloropyridazine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

Shaikh, S. M. R., et al. (2019). Synthesis, Characterization and Solubility Determination of 6-Phenyl-pyridazin-3(2H)-one in Different Pharmaceutical Solvents. Molecules, 24(18), 3385. Available from [Link]

-

Barlin, G. B., & Chapman, N. B. (1965). Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. Journal of the Chemical Society, 3017-3022. Available from [Link]

-

Martinez, R., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Frontiers in Chemistry, 8, 793. Available from [Link]

-

Goyal, S., & Shrivastava, S. K. (2022). What impact does tautomerism have on drug discovery and development?. Expert Opinion on Drug Discovery, 17(10), 1101-1111. Available from [Link]

-

Zhejiang Province Chemical Industry Co., Ltd. (2024). 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates. Retrieved January 21, 2026, from [Link]

-

Karczmarzyk, Z. (2008). Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][3][4]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][3][4]thiazin-4-one 1,1-dioxide. Acta Crystallographica Section C, 64(Pt 11), o590–o594. Available from [Link]

-

PubChem. (n.d.). 3,6-Bis(methylthio)pyridazine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

El-Gendy, A. A. M. (1969). Geometrical isomerism and tautomerism of 3-arylidene-6-methyl-piperazine-2,5-diones. Journal of the Chemical Society C: Organic, 2684-2687. Available from [Link]

-

Xiong, Y., & Samtani, M. N. (2024). Applications of pharmacometrics in drug development. Advanced Drug Delivery Reviews, 208, 115503. Available from [Link]

-

PubChem. (n.d.). 3,6-Pyridazinedicarboxylic acid. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

-

PubChem. (n.d.). 3,6-Dichloro-4-isopropylpyridazine. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]

Sources

- 1. This compound | 1445-58-5 | Benchchem [benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3,6-Dichloropyridazine: The Unsung Hero of Drug Intermediates-ZCPC [en.zcpc.net]

- 4. Understanding 3,6-Dichloropyridazine: An Essential Pharmaceutical Intermediate-ZCPC [en.zcpc.net]

- 5. Applications of pharmacometrics in drug development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Keto-enol tautomerism in crystals of 3-[hydroxy(phenyl)methyl]-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide and 3-(1-hydroxyethylidene)-2,5,7-trimethyl-2,3-dihydropyrido[3,2-e][1,2]thiazin-4-one 1,1-dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. 3,6-Dimethylpyridazine | C6H8N2 | CID 527031 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Theoretical and Molecular Modeling of 3,6-Dimercaptopyridazine

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

3,6-Dimercaptopyridazine, a heterocyclic compound featuring a pyridazine core with two thiol groups, presents a compelling subject for theoretical and molecular modeling studies. Its structural isomers, particularly the thione-thiol tautomers, exhibit distinct electronic and chemical properties that are pivotal in various applications, including medicinal chemistry and materials science. This guide provides a comprehensive overview of the computational methodologies employed to elucidate the molecular structure, reactivity, and potential applications of this compound. By integrating quantum chemical calculations, molecular docking, and spectroscopic analysis, researchers can gain profound insights into its behavior at the molecular level, thereby accelerating discovery and development processes.

Introduction: The Significance of this compound

Nitrogen-containing heterocycles are fundamental building blocks in modern chemistry, forming the structural core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] Among these, pyridazine derivatives are of significant interest due to their diverse biological activities. This compound, in particular, stands out due to the reactive thiol groups and the potential for tautomerism, which significantly influences its chemical behavior and interaction with biological targets.[1][2] Understanding the intricate details of its molecular structure and electronic properties through theoretical and computational modeling is crucial for harnessing its full potential.

A key characteristic of this compound is its existence in different tautomeric forms, primarily the dithiol and the thione-thiol forms.[1][3] The equilibrium between these tautomers is influenced by factors such as the solvent environment and temperature, which can have a profound impact on the molecule's reactivity and biological activity.[1]

Unraveling Tautomerism: A Computational Approach

The study of tautomerism in this compound is a prime example of where theoretical calculations provide indispensable insights. The relative stability of the different tautomers can be predicted with a high degree of accuracy using quantum chemical methods.

The Thione-Thiol Equilibrium

In aqueous solution, experimental evidence from ionization constants and UV spectra suggests that this compound predominantly exists as 3-mercaptopyridazine-6-thione.[3] Computational studies can further elaborate on this by calculating the relative energies of the possible tautomers in both the gas phase and in solution, often employing continuum solvation models.[4]

Experimental Protocol: Tautomer Stability Calculation

-

Geometry Optimization: The molecular geometries of all possible tautomers of this compound are optimized using a suitable level of theory, such as Density Functional Theory (DFT) with a functional like B3LYP and a basis set like 6-311++G(d,p).

-

Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm that they correspond to true energy minima (i.e., no imaginary frequencies). These calculations also provide the zero-point vibrational energy (ZPVE).

-

Single-Point Energy Calculation: To obtain more accurate electronic energies, single-point energy calculations are performed using a higher level of theory or a larger basis set on the optimized geometries.

-

Solvation Effects: The influence of a solvent (e.g., water) is incorporated using a continuum solvation model, such as the Polarizable Continuum Model (PCM).

-

Relative Energy Calculation: The total Gibbs free energy of each tautomer is calculated by summing the electronic energy, ZPVE, and thermal corrections. The relative energies then indicate the most stable tautomer under the given conditions.

Diagram: Tautomeric Forms of this compound

Caption: Tautomeric equilibrium of this compound.

Molecular Structure and Spectroscopic Properties

Theoretical calculations are instrumental in determining the precise geometric parameters (bond lengths, bond angles, and dihedral angles) of this compound and its tautomers. These calculated structures can then be used to simulate various spectroscopic properties, which can be compared with experimental data for validation.

Vibrational Spectroscopy (FT-IR and Raman)

Computational frequency analysis provides theoretical vibrational spectra that can aid in the assignment of experimental FT-IR and Raman bands.[5][6] The characteristic vibrational modes, such as the S-H and C=S stretching frequencies, are particularly useful for distinguishing between the different tautomeric forms.[5]

Electronic Spectroscopy (UV-Vis)

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[7] This allows for a direct comparison with experimental spectra and helps in understanding the electronic transitions responsible for the observed absorption bands.

| Property | Dithiol Tautomer (Calculated) | Thione-Thiol Tautomer (Calculated) | Experimental (Aqueous Solution) |

| Most Stable Tautomer | Less Stable | More Stable | Thione-thiol form [3] |

| Key IR Frequencies (cm⁻¹) | ν(S-H) ~2500-2600 | ν(N-H) ~3100-3300, ν(C=S) ~1100-1200 | Consistent with thione-thiol |

| UV-Vis λmax (nm) | Shorter wavelength | Longer wavelength | Consistent with thione-thiol |

Table 1: Comparison of theoretical and experimental data for the tautomers of this compound.

Quantum Chemical Parameters and Reactivity Analysis

A range of quantum chemical parameters derived from the molecular orbitals can be calculated to predict the reactivity and potential applications of this compound. These parameters are particularly valuable in fields like corrosion inhibition and drug design.[8]

Frontier Molecular Orbitals (HOMO and LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy indicates its electron-accepting ability. A small HOMO-LUMO energy gap generally implies high chemical reactivity.[8]

Global Reactivity Descriptors

Parameters such as electronegativity (χ), chemical hardness (η), and global softness (S) can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and stability.[8]

Diagram: Computational Workflow for Reactivity Analysis

Caption: Workflow for computational reactivity analysis.

Molecular Modeling in Application-Specific Contexts

The theoretical framework established in the previous sections can be applied to investigate the potential of this compound in specific applications.

Corrosion Inhibition

Pyridazine derivatives have been investigated as corrosion inhibitors for various metals.[9] Theoretical studies can elucidate the mechanism of inhibition by modeling the adsorption of the inhibitor molecule on the metal surface. Quantum chemical calculations can predict the sites of interaction and the strength of the adsorption.[8][10]

Drug Development

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor.[11][12] For this compound and its derivatives, docking studies can identify potential biological targets and predict the binding affinity and interaction modes. This information is invaluable for the rational design of new drug candidates.[13][14]

Experimental Protocol: Molecular Docking

-

Ligand Preparation: The 3D structure of the most stable tautomer of this compound is prepared, including the addition of hydrogen atoms and the assignment of partial charges.

-

Receptor Preparation: The 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential ligands are typically removed, and hydrogen atoms are added.

-

Binding Site Definition: The active site or binding pocket of the receptor is defined based on experimental data or prediction algorithms.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to explore the conformational space of the ligand within the defined binding site and to score the different binding poses based on a scoring function.

-

Analysis of Results: The top-scoring poses are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the receptor.

Conclusion and Future Directions

Theoretical studies and molecular modeling provide a powerful and cost-effective approach to understanding the fundamental properties of this compound. These computational methods offer detailed insights into its tautomerism, molecular structure, reactivity, and potential applications in diverse fields. The synergy between computational predictions and experimental validation is crucial for advancing our knowledge of this versatile molecule and for designing novel derivatives with tailored properties for specific applications in medicine and materials science. Future research could explore the excited-state dynamics of this compound using advanced computational methods, which could be relevant for photophysical and photochemical applications.

References

-

Barlin, G. B., & Chapman, N. B. (1965). Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. Journal of the Chemical Society, Perkin Transactions 2, 3517-3521. [Link]

-

Elmsellem, H., et al. (2019). 3,6-Di(pyridin-2-yl) pyridazine derivatives as original and new corrosion inhibitors in support of mild steel: Experimental studies and DFT investigational. International Journal of Corrosion and Scale Inhibition, 8(1), 134-153. [Link]

-

ResearchGate. (2019). 3,6-Di(pyridin-2-yl) pyridazine derivatives as original and new corrosion inhibitors in support of mild steel: Experimental studies and DFT investigational. [Link]

-

ResearchGate. (2020). Adsorption and inhibition behavior of 3-chloro-6-mercaptopyridazine towards copper corrosion in sulfuric acid. [Link]

-

GSC Online Press. (2022). DFT computational study of pyridazine derivatives as corrosion inhibitors for mild steel in acidic media. [Link]

-

Lund University. (n.d.). Chapter 3 Quantum chemistry calculations. [Link]

-

MDPI. (2023). Revisiting the Use of Quantum Chemical Calculations in LogP octanol-water Prediction. [Link]

-

ResearchGate. (2015). Experimental and Theoretical Studies of the Adsorption and Corrosion Inhibition of 6-phenylpyridazine-3(2H)-thione on Carbon Steel in 2.0 M H3PO4 solution. [Link]

-

ResearchGate. (2008). A theoretical study of the tautomerism and vibrational spectra of 4,5-diamine-2,6-dimercaptopyrimidine. [Link]

-

MDPI. (2018). An Overview of Molecular Modeling for Drug Discovery with Specific Illustrative Examples of Applications. [Link]

-

PubChem. (n.d.). 3,6-Dimethylpyridazine. [Link]

-

MDPI. (2021). Nuclear Quadrupole Resonance Spectroscopy: Tautomerism and Structure of Functional Azoles. [Link]

-

PubMed. (2002). 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies. [Link]

-

PubMed. (2018). Combined 3D-QSAR, Molecular Docking, Molecular Dynamics Simulation, and Binding Free Energy Calculation Studies on the 5-hydroxy-2H-pyridazin-3-one Derivatives as HCV NS5B Polymerase Inhibitors. [Link]

-

National Center for Biotechnology Information. (2020). What impact does tautomerism have on drug discovery and development?. [Link]

-

MDPI. (2019). Special Issue : Molecular Modeling in Drug Design. [Link]

-

PubChem. (n.d.). 3,6-Dichloropyridazine. [Link]

-

PubChem. (n.d.). 3,6-Di(pyridin-3-yl)-1,2,4,5-tetrazine. [Link]

-

ResearchGate. (2002). Dominant tautomeric forms of amino-, hydroxy-, mercapto-, and methyl-pyridines. [Link]

-

ResearchGate. (2019). MARDesign, Synthesis, and Quantum chemical calculations of 2,6-diphenylspiro[cyclohexane-1,3'-pyrido[1,2-a]pyrimidine]-2',4,4'-trione through DFT approach. [Link]

-

RSC Publishing. (2020). 3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors. [Link]

-

ResearchGate. (2009). Synthesis and Spectroscopic Studies of 3,6-Diphenyl-2,5-Dihydropyrrolo[3,4-C]Pyrrole-1,4-Dion's N,N'-Dialkyl Derivatives. [Link]

-

ResearchGate. (2022). Synthesis, Spectroscopic, Computational, Biological and Molecular docking studies on 3‐allyl 2,6‐diaryl piperidin‐4‐ones. [Link]

-

ChemRxiv. (2023). The tautomer-specific excited state dynamics of 2,6-diaminopurine using REMPI and quantum chemical calculations. [Link]

Sources

- 1. This compound | 1445-58-5 | Benchchem [benchchem.com]

- 2. What impact does tautomerism have on drug discovery and development? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. webdoc.sub.gwdg.de [webdoc.sub.gwdg.de]

- 8. gsconlinepress.com [gsconlinepress.com]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Combined 3D-QSAR, molecular docking, molecular dynamics simulation, and binding free energy calculation studies on the 5-hydroxy-2H-pyridazin-3-one derivatives as HCV NS5B polymerase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 3D-QSAR, molecular docking, and molecular dynamics simulation study of thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. 6-Chloropyridazin-3-yl derivatives active as nicotinic agents: synthesis, binding, and modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

A Technical Guide to the Potential Applications of Pyridazine-3,6-dithiol in Materials Science

Abstract: Pyridazine-3,6-dithiol is a multifunctional heterocyclic compound poised to make significant contributions to materials science. This guide explores its intrinsic chemical properties, stemming from the synergistic combination of an electron-deficient pyridazine core and two highly reactive thiol groups. We delve into the synthesis of this molecule and propose four key application areas where it can be transformative: the development of novel coordination polymers and metal-organic frameworks (MOFs), the functionalization of surfaces and nanoparticles, advanced corrosion inhibition, and molecular electronics. This document provides researchers and scientists with the foundational knowledge, theoretical insights, and detailed experimental protocols necessary to harness the potential of pyridazine-3,6-dithiol in creating next-generation materials.

Introduction: The Unique Chemical Landscape of Pyridazine-3,6-dithiol

The pyridazine ring is a six-membered heterocycle containing two adjacent nitrogen atoms, which render it π-electron deficient. This inherent electronic property governs its reactivity and interactions. When functionalized at the 3 and 6 positions with thiol (-SH) groups, the resulting molecule, pyridazine-3,6-dithiol, becomes a remarkably versatile building block for materials synthesis.

The key to its potential lies in the interplay between the pyridazine core and the thiol functionalities. The thiol groups are well-known for their strong affinity for noble and heavy metal ions and surfaces, while the nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors or additional coordination sites.

An essential characteristic of this molecule is its existence in tautomeric forms. In aqueous solutions, it predominantly exists as the 3-mercaptopyridazine-6-thione tautomer, a factor that must be considered in its application and reaction chemistry.[1] This guide will explore how these unique structural and electronic features can be leveraged across multiple domains of materials science.

1.1. Synthesis of Pyridazine-3,6-dithiol

The most viable synthetic route to pyridazine-3,6-dithiol begins with a common precursor, 3,6-dichloropyridazine. This precursor can be synthesized from maleic anhydride and hydrazine, followed by chlorination using an agent like phosphorus oxychloride or phosphorus pentachloride.[2][3] The subsequent conversion to the dithiol involves a nucleophilic substitution of the chlorine atoms.

-

Preparation of Sodium Hydrosulfide (NaSH): In a three-necked flask equipped with a condenser and gas inlet, dissolve sodium sulfide nonahydrate (Na₂S·9H₂O) in ethanol under an inert atmosphere (N₂ or Ar). Bubble hydrogen sulfide (H₂S) gas through the solution until saturation to form a solution of NaSH. Causality Note: Using a pre-formed NaSH solution ensures a higher yield and avoids side reactions associated with residual sodium sulfide.

-

Nucleophilic Substitution: To the ethanolic NaSH solution, add a solution of 3,6-dichloropyridazine in ethanol dropwise at room temperature.

-

Reaction Monitoring: Heat the mixture to reflux (approx. 78°C) for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears.

-

Work-up and Isolation: After cooling, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., 1M HCl) to a pH of ~5-6. This will precipitate the crude pyridazine-3,6-dithiol.

-

Purification: Filter the precipitate, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent like ethanol/water or by column chromatography.

Application I: Coordination Polymers and Metal-Organic Frameworks (MOFs)

The geometry and multifunctional nature of pyridazine-3,6-dithiol make it an exceptional candidate as a linker for constructing coordination polymers and MOFs. The two thiol groups can act as strong donor sites, bridging metal centers, while the pyridazine nitrogen atoms can offer secondary coordination sites or participate in hydrogen bonding to direct the supramolecular architecture. The use of dithiolene and dithioether ligands in forming stable coordination polymers is well-documented, often resulting in materials with interesting electronic and magnetic properties.[4][5][6]

The combination of soft sulfur donors with various metal ions (e.g., Ag(I), Cu(I), Ni(II), Cd(II)) can lead to diverse structural topologies and functionalities.[7] For instance, coordination polymers based on Ni(II) and dithiolene-type ligands have emerged as promising n-type semiconductors.[6]

Caption: Solvothermal synthesis workflow for a hypothetical MOF using pyridazine-3,6-dithiol as a linker.

Application II: Surface Functionalization and Nanoparticle Stabilization

The strong, quasi-covalent bond formed between sulfur and gold is the foundation for the technology of self-assembled monolayers (SAMs).[8][9] Dithiol molecules are particularly interesting as they can bind to a surface in two primary modes: either forming a "staple" by binding with both thiols to the same surface or by binding with one thiol, leaving the second one available for further functionalization, creating a layered structure.[8][10]

Pyridazine-3,6-dithiol can be used to form robust SAMs on gold, silver, or copper surfaces. Such functionalized surfaces could be used in a variety of applications:

-

Selective Sensing: The exposed pyridazine ring can act as a recognition element for specific analytes through hydrogen bonding or π-π stacking interactions.

-

Controlling Surface Properties: The SAM can alter the wettability, adhesion, and electrochemical properties of the substrate.

-

Nanoparticle Capping Agent: Pyridazine-3,6-dithiol can stabilize metal nanoparticles during synthesis, controlling their growth and preventing aggregation. The pyridazine moiety on the nanoparticle surface provides a handle for further functionalization or for directing their assembly into larger superstructures.

-

Substrate Preparation: Use a gold-coated silicon wafer or glass slide. Clean the substrate by sonicating in acetone, then ethanol, and finally in deionized water (10 minutes each). Dry the substrate under a stream of nitrogen. To ensure an atomically clean surface, treat it with UV-Ozone for 15 minutes immediately before immersion. Causality Note: A pristine gold surface is critical for the formation of a well-ordered, defect-free monolayer.

-

SAM Formation: Prepare a 1 mM solution of pyridazine-3,6-dithiol in absolute ethanol. Immerse the cleaned gold substrate into this solution.

-

Incubation: Leave the substrate in the solution for 18-24 hours at room temperature to allow for the complete formation of the monolayer.

-

Rinsing: Remove the substrate from the solution and rinse thoroughly with fresh ethanol to remove any physisorbed molecules.

-

Drying and Characterization: Dry the functionalized substrate with nitrogen. The SAM can be characterized using techniques like contact angle goniometry, X-ray Photoelectron Spectroscopy (XPS), and Atomic Force Microscopy (AFM).

Application III: Advanced Corrosion Inhibition

Corrosion of metals like mild steel in acidic environments is a major industrial problem. Organic heterocyclic compounds containing nitrogen and sulfur atoms are known to be effective corrosion inhibitors.[11] Pyridazine derivatives, in particular, have shown excellent performance by adsorbing onto the metal surface to form a protective barrier that impedes both anodic and cathodic reactions.[12]

The mechanism involves the interaction of lone pair electrons from the heteroatoms with the vacant d-orbitals of iron atoms on the steel surface.[12] Pyridazine-3,6-dithiol is an exceptional candidate for this application due to its multiple active sites: two nitrogen atoms and two sulfur atoms. This allows for strong, multipoint adsorption to the metal surface, likely leading to superior inhibition efficiency compared to simpler pyridazine derivatives.

Caption: Mechanism of action for pyridazine-3,6-dithiol as a corrosion inhibitor.

Application IV: Molecular Electronics and Conductive Materials

The development of electronic components based on single molecules is a major goal of nanotechnology. Molecules with two thiol end-groups are ideal for bridging the gap between nanoelectrodes (e.g., in a mechanically controlled break junction) to create a molecular circuit.[13] The conductance of such a junction is highly dependent on the structure of the molecular bridge.

Pyridazine-3,6-dithiol offers an intriguing structure for this purpose. The rigid, aromatic pyridazine core can facilitate electron transport via its π-system. Its electron-deficient nature may impart unique charge transport characteristics. Dithiol-terminated molecules have been shown to enhance conductance in nanoparticle arrays by orders of magnitude compared to monothiol linkers.[14] Therefore, pyridazine-3,6-dithiol could be used as a molecular wire or as a linker in conductive polymer networks.

| Linker Molecule | Structure Type | Expected Conductance | Key Features |

| Alkanedithiol | Saturated, Flexible | Low | Electron transport via tunneling. |

| Benzenedithiol | Aromatic, Rigid | Medium | π-system facilitates transport. |

| Pyridazine-3,6-dithiol | Heteroaromatic, Rigid | Medium-High | π-deficient core may modulate transport; potential for gating effects. |

Conclusion and Future Outlook

Pyridazine-3,6-dithiol is a molecule of significant untapped potential in materials science. Although direct research on this specific compound is nascent, a robust scientific foundation built on the known chemistry of the pyridazine heterocycle and thiol functionalities allows for the confident prediction of its utility. The proposed applications—from creating porous, functional MOFs and precisely engineered surfaces to providing superior corrosion protection and enabling molecular-scale electronics—highlight the versatility of this unique chemical scaffold. This guide serves as a call to action for the research community to synthesize, characterize, and explore this promising molecule, paving the way for innovations across diverse scientific and technological fields.

References

-

Belghiti, M. E., et al. (2024). Design, synthesis, and corrosion inhibition mechanisms of novel pyridazine-based compounds for mild steel in 1M HCl: a sustainable and comparative investigation. Journal of Adhesion Science and Technology. Available at: [Link]

-

Al-Owaedi, O. A., et al. (2017). Ordered arrays of gold nanoparticles crosslinked by dithioacetate linkers for molecular devices. Nanoscale. Available at: [Link]

-

Vericat, C., et al. (2010). Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system. Chemical Society Reviews. Available at: [Link]

-

Lee, M., et al. (2016). The Use of 3,6-Pyridazinediones in Organic Synthesis and Chemical Biology. Journal of Chemical Research. Available at: [Link]

-

Wang, Y., et al. (2020). Ag(I)-thiolate coordination polymers: Synthesis, structures and applications as emerging sensory ensembles. Coordination Chemistry Reviews. Available at: [Link]

- CN104447569A - Method for synthetizing 3,6-dichloropyridazine. (2015). Google Patents.

-

Love, J. C., et al. (2005). Thiol-based Self-assembled Monolayers: Formation and Organization. Chemical Reviews. Available at: [Link]

-

Gaudillat, Q., et al. (2023). Silver-based coordination polymers assembled by dithioether ligands: potential antibacterial materials despite received ideas. Dalton Transactions. Available at: [Link]

-

Jones, R. A., & Whitmore, A. (2007). The tautomeric properties of 6-(2-pyrrolyl)pyridazin-3-one and 6-(2-pyrrolyl)pyridazin-3-thione. Arkivoc. Available at: [Link]

-

Smeu, M., et al. (2023). Controlling the spacing of the linked graphene oxide system with dithiol linkers under confinement. Nanoscale Advances. Available at: [Link]

-

Obot, I. B., & Gasem, Z. M. (2014). Influence of pyridazine derivative on corrosion inhibition of mild steel in acidic media. International Journal of Electrochemical Science. Available at: [Link]

-

Mizzoni, R. H., & Spoerri, P. E. (1951). Synthesis in the Pyridazine Series. I. Pyridazine and 3,6-Dichloropyridazine. Journal of the American Chemical Society. Available at: [Link]

-

Kim, D. H., et al. (2024). Polarizable Thiol–Ene Cross-Linked Nitrile Dielectrics for Stretchable Low-Voltage Neuromorphic Transistors with Acoustic Classification. ACS Nano. Available at: [Link]

-

Organic Chemistry Portal. Synthesis of pyridazines. Organic Chemistry Portal. Available at: [Link]

-

Calbo, J., et al. (2016). Unprecedented Layered Coordination Polymers of Dithiolene Group 10 Metals. Magnetic and Electrical Properties. Inorganic Chemistry. Available at: [Link]

-

National Center for Biotechnology Information. Pyridazine-3,6-dione. PubChem Compound Database. Available at: [Link]

-

El Adnani, Z., et al. (2013). Investigation of Newly Pyridazine Derivatives as Corrosion Inhibitors in Molar hydrochloric Acid. Part III: Computational Calculations. Journal of Materials and Environmental Science. Available at: [Link]

-

Wang, H., et al. (2019). Tuning Thiol-Based Self-Assembled Monolayer Chemistry on a Gold Surface towards the Synthesis of Biochemical Fuel. Angewandte Chemie International Edition. Available at: [Link]

-

El-Gaby, M. S. A., et al. (2002). Chemical Studies on 3,6-Dichloropyridazine (Part 2). Phosphorus, Sulfur, and Silicon and the Related Elements. Available at: [Link]

-

Cheng, Y-H., et al. (2024). Insights into the synthesis of a semiconducting nickel bis(dithiolene) coordination polymer. ChemRxiv. Available at: [Link]

-

Smith, R. K., et al. (2024). Design of Nanomaterial-Based Sensors for Enhanced Halogen Bonding. ACS Omega. Available at: [Link]

-

Day, N. J., et al. (2023). Asymmetric by Design: Heteroleptic Coordination Compounds with Redox-Active Dithiolene and 1,2,4,5-Tetrakis(isopropylthio)benzene Ligands. Molecules. Available at: [Link]

-

Barlin, G. B., & Chapman, N. B. (1965). Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]

- CN112645883A - Preparation method of 3, 6-dichloropyridazine. (2021). Google Patents.

-

Volmer, M., et al. (1998). Comparison of self-assembled monolayers on gold: coadsorption of thiols and disulfides. Langmuir. Available at: [Link]

-

Bumm, L. A., et al. (2003). Single Molecule Electronics. The Electrochemical Society Interface. Available at: [Link]

-

Heinisch, G., & Matuszczak, B. (2003). Product Class 8: Pyridazines. Science of Synthesis. Available at: [Link]

Sources

- 1. Tautomerism of N-heterocycles. Part II. 3-Hydroxypyridazin-6-one and 3-mercaptopyridazine-6-thione - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 2. CN104447569A - Method for synthetizing 3,6-dichloropyridazine - Google Patents [patents.google.com]

- 3. CN112645883A - Preparation method of 3, 6-dichloropyridazine - Google Patents [patents.google.com]

- 4. Silver-based coordination polymers assembled by dithioether ligands: potential antibacterial materials despite received ideas - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 5. repositorio.uam.es [repositorio.uam.es]

- 6. chemrxiv.org [chemrxiv.org]

- 7. jianggroup.xmu.edu.cn [jianggroup.xmu.edu.cn]

- 8. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 9. lee.chem.uh.edu [lee.chem.uh.edu]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. tandfonline.com [tandfonline.com]

- 13. electrochem.org [electrochem.org]

- 14. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

An In-Depth Technical Guide to the Electrochemical Behavior of 3,6-Dimercaptopyridazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive technical overview of the electrochemical behavior of 3,6-dimercaptopyridazine. Drawing upon established principles of thiol electrochemistry and data from analogous heterocyclic compounds, this document will explore the molecule's interactions at electrode interfaces, its redox characteristics, and its potential applications in various scientific and industrial fields. While direct experimental data on this compound is limited in publicly accessible literature, this guide synthesizes related research to offer a robust predictive framework for its electrochemical properties.

Introduction: The Significance of this compound in Electrochemical Science

Nitrogen-containing heterocyclic compounds are fundamental building blocks in medicinal chemistry and materials science, with pyridazine derivatives being of particular interest due to their diverse biological and chemical properties.[1] this compound, a pyridazine substituted with two thiol groups, presents a unique combination of functionalities that suggest a rich and complex electrochemical behavior. The presence of thiol (-SH) groups facilitates strong interactions with metal surfaces, particularly gold, leading to the formation of self-assembled monolayers (SAMs).[2] The pyridazine ring, with its two adjacent nitrogen atoms, offers additional coordination sites and can participate in redox processes.

This combination of a redox-active heterocyclic core and surface-active thiol groups makes this compound a compelling candidate for applications in:

-

Electrochemical Sensing: The formation of stable SAMs can be exploited for the development of selective and sensitive sensors.[3]

-

Corrosion Inhibition: The ability to form a protective layer on metal surfaces suggests its use as an effective corrosion inhibitor, a property demonstrated by its derivatives.[4]

-

Materials Science: The dithiol functionality opens up possibilities for electropolymerization, leading to the creation of novel conductive or redox-active polymers.

This guide will delve into the theoretical and practical aspects of the electrochemical behavior of this compound, providing researchers with the foundational knowledge to explore its potential.

The Electrode Interface: Self-Assembly and Surface Chemistry

A defining characteristic of thiols is their strong affinity for gold surfaces, leading to the spontaneous formation of organized, self-assembled monolayers.[2] For this compound, this process is anticipated to be a primary step in its interaction with a gold electrode.

Mechanism of Self-Assembled Monolayer (SAM) Formation

The formation of a SAM of this compound on a gold surface is driven by the strong covalent bond between sulfur and gold. The process can be visualized as follows:

Caption: Proposed electrochemical oxidation pathway of this compound.

The potential at which this oxidation occurs will be influenced by the pH of the solution, as the deprotonation of the thiol group is a key step in the oxidation process. It is anticipated that the oxidation potential will decrease with increasing pH.

Redox Activity of the Pyridazine Ring

The pyridazine ring itself can be electrochemically active. The reduction of pyridazine derivatives has been shown to lead to ring contraction and the formation of pyrroles. [4]The presence of the electron-donating mercapto groups is expected to influence the reduction potential of the pyridazine ring.

Expected Cyclic Voltammogram

A hypothetical cyclic voltammogram of this compound on a gold electrode in an aqueous electrolyte is presented below. This is a predictive representation based on the expected electrochemical processes.

Table 1: Predicted Electrochemical Events for this compound

| Potential Region (vs. Ag/AgCl) | Predicted Electrochemical Process | Reversibility |

| -0.2 to -0.6 V | Reductive desorption of the SAM from the gold surface. | Irreversible |

| +0.2 to +0.6 V | Oxidation of the thiol groups to form disulfide bonds. | Irreversible |

| More negative potentials | Reduction of the pyridazine ring. | Likely Irreversible |

Electropolymerization: A Pathway to Novel Materials

The presence of two thiol groups in this compound makes it a suitable monomer for electropolymerization. The electrochemical oxidation of the thiol groups can lead to the formation of a polymer film on the electrode surface. The resulting polymer, poly(this compound), would be expected to possess interesting redox and conductive properties due to the conjugated pyridazine backbone and the disulfide linkages.

The electropolymerization can be achieved by repeatedly cycling the potential of the working electrode in a solution containing the monomer. The growth of the polymer film can be monitored by the increase in the peak currents with each successive cycle.

Caption: A generalized workflow for the electropolymerization of this compound.

Practical Applications of the Electrochemical Behavior

The unique electrochemical properties of this compound suggest its utility in several practical applications.

Corrosion Inhibition

The ability of this compound to form a dense, protective SAM on metal surfaces makes it a promising candidate for corrosion inhibition. A closely related compound, 3-chloro-6-mercaptopyridazine, has been shown to be an effective corrosion inhibitor for copper in acidic media. [5]The pyridazine derivative likely adsorbs onto the copper surface through both the sulfur and nitrogen atoms, forming a barrier that prevents the corrosive species from reaching the metal.

Electrochemical Sensors

The modification of electrode surfaces with this compound can be used to create electrochemical sensors. The thiol groups can be used to immobilize biomolecules or other recognition elements, while the electrochemical properties of the pyridazine ring can be used for signal transduction. For example, a sensor for heavy metal ions could be developed based on the coordination of the metal ions to the nitrogen and sulfur atoms of the immobilized this compound, leading to a measurable change in the electrochemical signal. [6]

Experimental Protocols

The following are detailed, step-by-step methodologies for the key experiments described in this guide.

Protocol for SAM Formation and Characterization

-

Electrode Preparation: A gold disk electrode is polished to a mirror finish using alumina slurries of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm). The electrode is then sonicated in ethanol and deionized water to remove any residual polishing material.

-

Electrochemical Cleaning: The electrode is electrochemically cleaned by cycling the potential in a 0.5 M H₂SO₄ solution until a stable and characteristic voltammogram for clean gold is obtained.

-

SAM Formation: The cleaned gold electrode is immersed in a dilute solution (e.g., 1 mM) of this compound in a suitable solvent (e.g., ethanol) for a specified period (e.g., 1-24 hours).

-

Rinsing: After immersion, the electrode is thoroughly rinsed with the solvent to remove any non-adsorbed molecules.

-

Cyclic Voltammetry Characterization: The SAM-modified electrode is transferred to an electrochemical cell containing a redox probe (e.g., 1 mM K₃[Fe(CN)₆] in 0.1 M KCl). A cyclic voltammogram is recorded and compared to that of a bare gold electrode.

-

Electrochemical Impedance Spectroscopy Characterization: An EIS measurement is performed on the SAM-modified electrode in the same redox probe solution. The Nyquist plot is recorded and analyzed.

Protocol for Electropolymerization

-

Electrolyte Preparation: An electrolyte solution is prepared containing the this compound monomer (e.g., 10 mM) and a supporting electrolyte (e.g., 0.1 M tetrabutylammonium perchlorate) in a suitable aprotic solvent (e.g., acetonitrile).

-

Electropolymerization: A working electrode (e.g., glassy carbon or gold) is immersed in the electrolyte solution. The potential is cycled repeatedly between suitable limits (e.g., -0.5 V to +1.5 V vs. Ag/AgCl) at a specific scan rate (e.g., 100 mV/s).

-

Film Characterization: After electropolymerization, the electrode is rinsed with the solvent and transferred to a monomer-free electrolyte solution. The electrochemical properties of the polymer film are then characterized using CV and EIS. The surface morphology of the film can be examined using techniques such as scanning electron microscopy (SEM).

Conclusion and Future Outlook

While this guide has provided a comprehensive overview of the expected electrochemical behavior of this compound based on established principles and the study of analogous compounds, further experimental investigation is crucial to fully elucidate its properties. The rich interplay of its thiol groups and pyridazine core suggests a wide range of possibilities for fundamental research and practical applications. Future work should focus on obtaining direct experimental data on its redox potentials, the mechanism of its surface interactions, and the properties of its electropolymerized films. Such studies will undoubtedly unlock the full potential of this versatile molecule in the fields of electrochemistry, materials science, and beyond.

References

-

Cai, Q., & Khoo, S. B. (1997). Electrochemical Polymerization and Depolymerization of 2,5-Dimercapto-1,3,4-thiadiazole. QCM and Spectroscopic Analysis. The Journal of Physical Chemistry B, 101(38), 7556–7562. [Link]

- Chetouani, A., Hammouti, B., Aouniti, A., Benkaddour, M., & Kertit, S. (2004). Corrosion inhibition of copper in nitric acid by 3,6-bis(2-methoxyphenyl)-1,2-dihydro-1,2,4,5-tetrazine. Applied Surface Science, 230(1-4), 299-307. (Note: This is an example of a related compound's application, a direct link for the specific 3-chloro-6-mercaptopyridazine paper was not available in the search results).

- Díaz, A. F., Castillo, J. I., Logan, J. A., & Lee, W. Y. (1981). Electrochemistry of conducting polypyrrole films. Journal of Electroanalytical Chemistry and Interfacial Electrochemistry, 129(1-2), 115-132.

- Finklea, H. O. (1996). Electrochemistry of self-assembled monolayers of thiols and related compounds on gold. In A. J. Bard & I. Rubinstein (Eds.), Electroanalytical Chemistry (Vol. 19, pp. 109-335). Marcel Dekker.

- Forrest, S. R. (2004). The path to ubiquitous and low-cost organic electronic appliances on plastic. Nature, 428(6986), 911–918. (General reference for organic electronics).

-

Grygorenko, O. O., Radchenko, D. S., & Komarov, I. V. (2016). The Use of 3,6-Pyridazinediones in Organic Synthesis and Chemical Biology. Journal of Chemical Research, 40(1), 1-9. [Link]

- He, P., & Lu, F. (2016). A review on the electrochemical synthesis of conducting polymers. RSC Advances, 6(106), 104504-104515.

-

Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-Assembled Monolayers of Thiolates on Metals as a Form of Nanotechnology. Chemical Reviews, 105(4), 1103–1170. [Link]

- Mishra, A., & Fischer, I. (2014). Electrochemical Behavior of Diphenyl Disulfide and Thiophenol on Glassy Carbon and Gold Electrodes in Aprotic Media. International Journal of Electrochemical Science, 9, 634-646.

- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society: An Introduction to Heterocyclic Chemistry and Biochemistry and the Role of Heterocycles in Science, Technology and Medicine. John Wiley & Sons.

-

Shah, A., & Maxwell, E. J. (2019). 4-Mercaptopyridine-Modified Sensor for the Sensitive Electrochemical Detection of Mercury Ions. Micromachines, 10(10), 665. [Link]

-

Tallec, A., & Le Gall, T. (2007). Functionalized 2,5-Dipyridinylpyrroles by Electrochemical Reduction of 3,6-Dipyridinylpyridazine Precursors. European Journal of Organic Chemistry, 2007(23), 3829-3837. [Link]

- Wang, J. (2008). Electrochemical sensors based on metal nanoparticles. Electroanalysis, 20(17), 1839-1847.

- Zoski, C. G. (Ed.). (2007). Handbook of Electrochemistry. Elsevier.

- Zhang, J., & Zhao, H. (2020). Adsorption and inhibition behavior of 3-chloro-6-mercaptopyridazine towards copper corrosion in sulfuric acid. Journal of Molecular Liquids, 314, 113642.

Sources

- 1. Synthesis and activity of 6-aryl-3-(hydroxypolymethyleneamino)pyridazines in animal models of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Electropolymerization of Pyrrole-Based Ionic Liquids on Selected Wireless Bipolar Electrodes - PMC [pmc.ncbi.nlm.nih.gov]

3,6-Dimercaptopyridazine: A Versatile Ligand for Advanced Coordination Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3,6-dimercaptopyridazine, a fascinating and highly versatile ligand in the field of coordination chemistry. We will delve into its synthesis, structural nuances, and its remarkable ability to form a diverse array of metal complexes. This guide will serve as a valuable resource for researchers and professionals, offering not only theoretical insights but also practical, field-proven protocols for the synthesis and application of materials based on this intriguing molecule. We will explore its potential in catalysis, sensing, and materials science, supported by in-text citations and a complete reference list for further exploration.

Introduction: The Allure of Pyridazine-Based Ligands

Nitrogen-containing heterocycles are fundamental building blocks in modern chemistry, forming the core of many essential biological molecules and a vast range of synthetic compounds.[1] Among these, the pyridazine moiety has garnered significant attention due to its unique electronic properties and its capacity to act as a versatile scaffold for the design of sophisticated ligands. These ligands are instrumental in the construction of coordination polymers, metal-organic frameworks (MOFs), and discrete metal complexes with tailored functionalities.[2] The introduction of donor atoms, such as sulfur, onto the pyridazine ring dramatically expands its coordination capabilities, opening up new avenues for the creation of novel materials with interesting catalytic, sensing, and electronic properties.